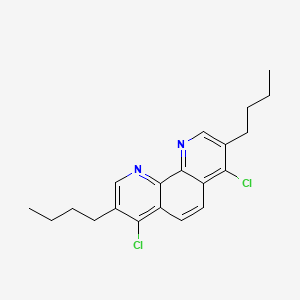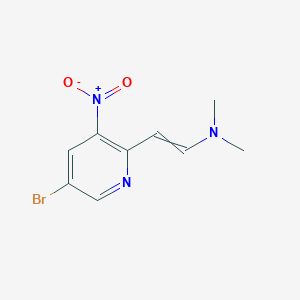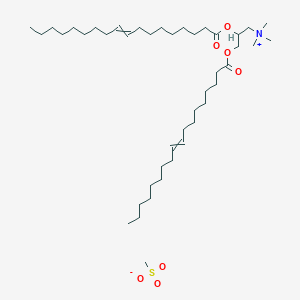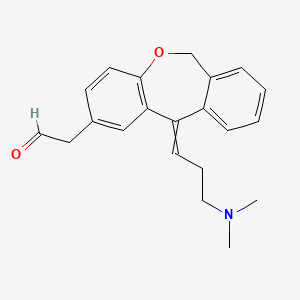
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the substitution of butyl groups at positions 3 and 8, and chlorine atoms at positions 4 and 7 on the phenanthroline skeleton. It is a white solid that is soluble in organic solvents and is commonly used as a ligand in coordination chemistry .
Vorbereitungsmethoden
The synthesis of 1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- typically involves the following steps:
Skraup Reaction: The initial step involves the Skraup reaction of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene.
Substitution Reactions: The phenanthroline is then subjected to substitution reactions to introduce butyl groups at positions 3 and 8, and chlorine atoms at positions 4 and 7.
Analyse Chemischer Reaktionen
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Complexation: The compound forms strong complexes with metal ions, which is a key feature in its coordination chemistry.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Industry: The compound is used in the development of sensors and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- involves its ability to form strong complexes with metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to their observed effects .
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- can be compared with other similar compounds such as:
2,2’-Bipyridine: Both compounds are used as ligands in coordination chemistry, but 1,10-phenanthroline derivatives are generally stronger bases and form more stable complexes.
Phenanthrene: While phenanthrene is a hydrocarbon, 1,10-phenanthroline derivatives contain nitrogen atoms that enhance their coordination properties.
Ferroin: This is a well-known complex of 1,10-phenanthroline with iron(II).
Eigenschaften
CAS-Nummer |
208054-13-1 |
|---|---|
Molekularformel |
C20H22Cl2N2 |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
3,8-dibutyl-4,7-dichloro-1,10-phenanthroline |
InChI |
InChI=1S/C20H22Cl2N2/c1-3-5-7-13-11-23-19-15(17(13)21)9-10-16-18(22)14(8-6-4-2)12-24-20(16)19/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
UMHXOIPFRFBLNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CN=C2C(=C1Cl)C=CC3=C(C(=CN=C32)CCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14104149.png)


![8-(2-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14104161.png)


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B14104180.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104186.png)
![N-(4-bromophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14104192.png)
![8-(3-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14104193.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104194.png)
![[(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14104196.png)
![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104210.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B14104221.png)
